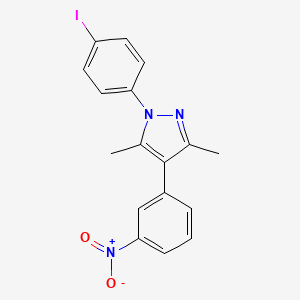
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodophenyl group at position 1, two methyl groups at positions 3 and 5, and a nitrophenyl group at position 4. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone. For example, 4-iodophenylhydrazine can react with 3,5-dimethyl-1-phenyl-1,3-diketone to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions to improve efficiency and scalability.
化学反応の分析
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation of the methyl groups results in carboxylic acids.
科学的研究の応用
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine: Due to its potential biological activity, the compound may be explored for its therapeutic properties. It could be investigated for its anticancer, antimicrobial, or anti-inflammatory effects.
Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox activity, which could lead to the generation of reactive oxygen species and subsequent biological effects. The iodophenyl group may facilitate binding to specific proteins or receptors, influencing the compound’s biological activity.
類似化合物との比較
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-Phenyl-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Lacks the iodophenyl group, which may result in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: The bromine atom may impart different electronic and steric effects compared to iodine, influencing the compound’s properties.
1-(4-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Similar to the bromine derivative, the chlorine atom affects the compound’s reactivity and biological activity differently.
The presence of the iodophenyl group in this compound makes it unique, as iodine is larger and more polarizable than bromine or chlorine, potentially leading to distinct chemical and biological properties.
特性
分子式 |
C17H14IN3O2 |
|---|---|
分子量 |
419.22 g/mol |
IUPAC名 |
1-(4-iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C17H14IN3O2/c1-11-17(13-4-3-5-16(10-13)21(22)23)12(2)20(19-11)15-8-6-14(18)7-9-15/h3-10H,1-2H3 |
InChIキー |
MCPQJRPURIWOTN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)I)C)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
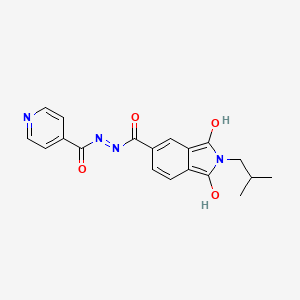
![2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)
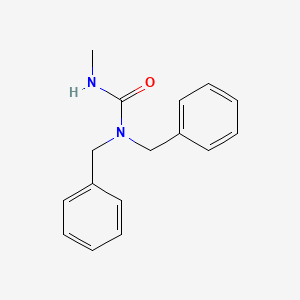
![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)
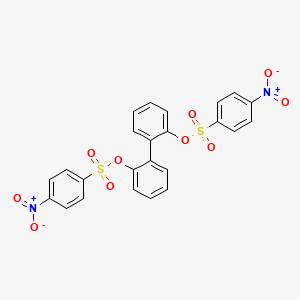
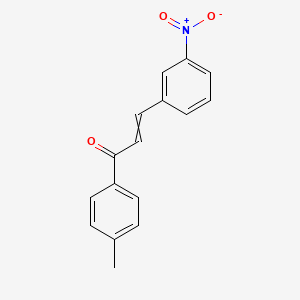
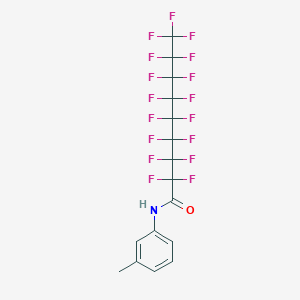

![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium](/img/structure/B12465665.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
